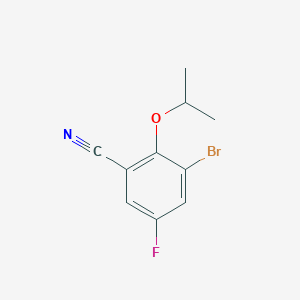
Dimethyl 2-(2-amino-1,3-thiazol-4-yl)butanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 2-(2-amino-1,3-thiazol-4-yl)butanedioate is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of an amino group at the 2-position and a butanedioate group at the 4-position of the thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-(2-amino-1,3-thiazol-4-yl)butanedioate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2-aminothiazole with dimethyl butanedioate in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of high-pressure reactors and advanced catalysts can further enhance the efficiency of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatography techniques .
化学反应分析
Types of Reactions
Dimethyl 2-(2-amino-1,3-thiazol-4-yl)butanedioate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can produce primary amines. Substitution reactions can introduce various functional groups into the thiazole ring, leading to a wide range of derivatives .
科学研究应用
Dimethyl 2-(2-amino-1,3-thiazol-4-yl)butanedioate has several applications in scientific research:
作用机制
The mechanism of action of dimethyl 2-(2-amino-1,3-thiazol-4-yl)butanedioate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cell membrane integrity, and interfere with DNA synthesis. These actions contribute to its antimicrobial and antitumor effects .
相似化合物的比较
Similar Compounds
2-Aminothiazole: A precursor in the synthesis of various thiazole derivatives.
Thiazole: The parent compound of the thiazole family.
Sulfathiazole: An antimicrobial drug with a thiazole ring structure.
Uniqueness
Dimethyl 2-(2-amino-1,3-thiazol-4-yl)butanedioate is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of both an amino group and a butanedioate group enhances its potential for diverse chemical reactions and applications in various fields .
属性
分子式 |
C9H12N2O4S |
|---|---|
分子量 |
244.27 g/mol |
IUPAC 名称 |
dimethyl 2-(2-amino-1,3-thiazol-4-yl)butanedioate |
InChI |
InChI=1S/C9H12N2O4S/c1-14-7(12)3-5(8(13)15-2)6-4-16-9(10)11-6/h4-5H,3H2,1-2H3,(H2,10,11) |
InChI 键 |
UHHAGWLGWMHAJB-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CC(C1=CSC(=N1)N)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![rel-(1S,2S,5R)-3-tert-butoxycarbonyl-6,6-difluoro-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B13902972.png)

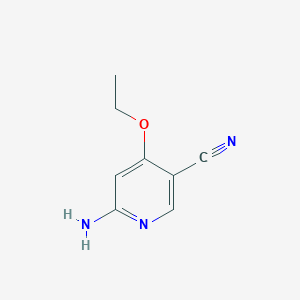
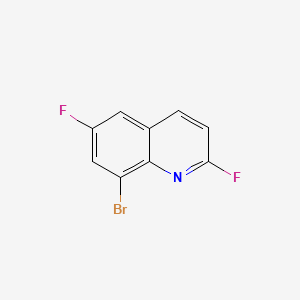

![Sodium;2-[4-[(4-amino-3-methylphenyl)-(4-anilinophenyl)-hydroxymethyl]anilino]benzenesulfonic acid](/img/structure/B13903012.png)
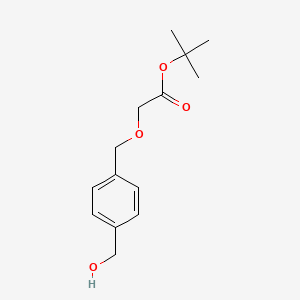
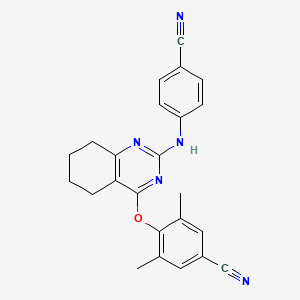
![3-(3,8-Diazabicyclo[3.2.1]octan-3-yl)propan-1-ol;dihydrochloride](/img/structure/B13903019.png)
![(2S)-2-amino-N-[(3-chlorophenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B13903030.png)

![trans-1,3,3a,4,6,6a-Hexahydrocyclopenta[c]thiophen-5-one](/img/structure/B13903045.png)
![7-Chloro-2-trifluoromethyl-imidazo[1,2-C]pyrimidin-5-OL](/img/structure/B13903046.png)
